molecular formula C26H20B2N4 B1434557 1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene CAS No. 1254172-22-9

1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene

Cat. No. B1434557
M. Wt: 410.1 g/mol
InChI Key: WOURSKHZRWYIHF-UHFFFAOYSA-N
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Description

The compound is a derivative of 2,3-Dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine . This parent compound is a boron-nitrogen heterocycle with a naphthalene backbone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not available in the literature I have access to. For similar compounds, properties such as molecular weight and formula can be calculated .

Scientific Research Applications

Organic Thin-Film Transistor Applications

A study highlighted the synthesis and characterization of derivatives of 1,3,2-diazaboroine, including compounds related to 1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene. These compounds have been applied in organic thin-film transistors (OFETs). The annealing treatment of these compounds optimizes the organic active layer and enhances charge carrier mobility, indicating their potential in improving the performance of organic electronic devices (Yinxiang Lu et al., 2010).

Applications in Sensing and Detection

Metal Ion Detection

A research on novel NBN-embedded polymers, including those related to 1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene, has shown promising results in the field of metal ion detection. The synthesized polymers exhibit excellent selectivity and sensitivity for the detection of Fe3+ and Cr3+, showcasing their potential as metal fluorescence sensors. The study reported limits of detection for Fe3+ and Cr3+ in nanomolar ranges, indicating high sensitivity (Tao Li et al., 2022).

Applications in Material Science

Electronic Coupling in Mixed-Valence Systems

A study focused on π-stacked compounds, including those related to 1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene, demonstrated their use in analyzing the electronic coupling in mixed-valence systems. These systems are recognized for their potential in creating materials with tunable electronic properties. The research found that the electronic interaction between redox centers can be significant, making these compounds valuable in the design of materials for electronic applications (Hae Won Jung et al., 2020).

properties

IUPAC Name

3-[4-(2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20B2N4/c1-5-17-6-2-10-22-25(17)21(9-1)29-27(30-22)19-13-15-20(16-14-19)28-31-23-11-3-7-18-8-4-12-24(32-28)26(18)23/h1-16,29-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOURSKHZRWYIHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC=C(C=C4)B5NC6=CC=CC7=C6C(=CC=C7)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20B2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(1H-naphtho[1,8-de][1,3,2]diazaborinin-2(3H)-yl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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